molecular formula C8H11NO2 B6592391 ethyl 3-methyl-1H-pyrrole-2-carboxylate CAS No. 20032-32-0

ethyl 3-methyl-1H-pyrrole-2-carboxylate

Cat. No. B6592391
CAS RN: 20032-32-0
M. Wt: 153.18 g/mol
InChI Key: FGILMAYWLMWCQA-UHFFFAOYSA-N
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Description

Ethyl 3-methyl-1H-pyrrole-2-carboxylate is a chemical compound with the molecular formula C8H11NO2 . It has an average mass of 153.178 Da and a monoisotopic mass of 153.078979 Da .


Synthesis Analysis

The synthesis of pyrrole esters like ethyl 3-methyl-1H-pyrrole-2-carboxylate can be achieved through a simple enzymatic approach (Novozym 435) for transesterification . The best reaction conditions, which resulted in the optimum yield of 92%, were evaluated based on the effects of lipase type, solvent, lipase load, molecular sieves, substrate molar ratio of esters to alcohol, reaction temperature, reaction duration, and speed of agitation .


Molecular Structure Analysis

The molecular structure of ethyl 3-methyl-1H-pyrrole-2-carboxylate consists of a pyrrole ring attached to a carboxylate group . The pyrrole ring is a five-membered aromatic heterocycle, while the carboxylate group is an ester functional group .


Physical And Chemical Properties Analysis

Ethyl 3-methyl-1H-pyrrole-2-carboxylate has a density of 1.1±0.1 g/cm3 . Its boiling point is predicted to be 289.7±20.0 °C . The compound has a refractive index of 1.517 .

Scientific Research Applications

  • Organic Synthesis : Ethyl 3-methyl-1H-pyrrole-2-carboxylate derivatives are valuable in organic synthesis. For instance, Zhu et al. (2003) developed a phosphine-catalyzed [4 + 2] annulation method using similar compounds for the synthesis of tetrahydropyridines (Zhu, Lan, & Kwon, 2003). This demonstrates the compound's utility in creating complex organic structures.

  • Synthetic Techniques Under Special Conditions : Khajuria et al. (2013, 2014) explored solvent-free synthesis techniques for derivatives of ethyl 3-methyl-1H-pyrrole-2-carboxylate under microwave irradiation, showing how different conditions can efficiently synthesize these compounds (Khajuria, Saini, & Kapoor, 2013); (Khajuria & Kapoor, 2014).

  • Development of Pyrrole Derivatives : Dawadi and Lugtenburg (2011) demonstrated how ethyl 3-methyl-1H-pyrrole-2-carboxylate can be used to access a library of pyrrole derivatives, highlighting its role as a versatile starting material in the synthesis of complex organic molecules (Dawadi & Lugtenburg, 2011).

  • Supramolecular Chemistry : Yin and Li (2006) studied pyrrole-2-carboxylates in the context of crystal engineering, revealing the potential of these compounds in forming robust supramolecular structures (Yin & Li, 2006).

  • Chemosensors : Aysha et al. (2021) developed a new colorimetric chemosensor using a derivative of ethyl 3-methyl-1H-pyrrole-2-carboxylate, demonstrating its application in the detection of metal ions (Aysha, Mohamed, El-Sedik, & Youssef, 2021).

  • Medicinal Chemistry : There's ongoing research in synthesizing novel compounds for potential antimicrobial applications, as demonstrated by studies on pyrrole-3-carboxamides which are structurally related to ethyl 3-methyl-1H-pyrrole-2-carboxylate (Unnamed authors, 2020).

  • Computational Chemistry : Singh et al. (2013) conducted a computational study on a derivative, which provided insights into the electronic structure and interaction properties of such compounds (Singh, Kumar, Tiwari, Rawat, & Manohar, 2013).

Safety And Hazards

Ethyl 3-methyl-1H-pyrrole-2-carboxylate is harmful by inhalation, in contact with skin, and if swallowed . It is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and provide appropriate exhaust ventilation at places where dust is formed .

properties

IUPAC Name

ethyl 3-methyl-1H-pyrrole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO2/c1-3-11-8(10)7-6(2)4-5-9-7/h4-5,9H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGILMAYWLMWCQA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=CN1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40942036
Record name Ethyl 3-methyl-1H-pyrrole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40942036
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 3-methyl-1H-pyrrole-2-carboxylate

CAS RN

20032-32-0, 3284-47-7
Record name Ethyl 3-methyl-1H-pyrrole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40942036
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ethyl 3-methyl-1H-pyrrole-2-carboxylate
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
28
Citations
BB Tu, DA Lightner - Journal of heterocyclic chemistry, 2003 - Wiley Online Library
… Ethyl 3,5-dimethyl4 - ethyl - 1H-pyrrole-2-carboxylate (9) [6] and ethyl 5-formyl-4ethyl - 3 - methyl - 1H-pyrrole-2-carboxylate (8) were synthesized according to literature procedures [8]. …
Number of citations: 17 onlinelibrary.wiley.com
F Niemevz, MS Vazquez, GY Buldain - Synthesis, 2008 - thieme-connect.com
… The 5-aryldipyrrolic unit was obtained by condensation of tert-butyl, ethyl, or benzyl 4-ethyl-3-methyl-1H-pyrrole-2-carboxylate with different aromatic aldehydes in the presence of 4-…
Number of citations: 3 www.thieme-connect.com
P Bobál, DA Lightner - Journal of Heterocyclic Chemistry, 2001 - Wiley Online Library
An improved final step in the Barton‐Zard pyrrole synthesis uses inexpensive potassium carbonate as base in the coupling‐cyclization reaction of vic‐nitro‐acetates with isocyanides. In …
Number of citations: 24 onlinelibrary.wiley.com
PMG Sabido, DA Lightner - Monatshefte für Chemie-Chemical Monthly, 2014 - Springer
… To 5 g benzyl 5-acetoxymethyl-4-ethyl-3-methyl-1H-pyrrole-2-carboxylate (19, 15.87 mmol) [24] in 110 cm 3 CH 2 Cl 2 , 22 g Montmorillonite K-10 clay was added, and the mixture was …
Number of citations: 8 link.springer.com
LZ Guseva, SG Pukhovskaya, AS Semeikin… - Russian Journal of …, 2009 - Springer
… A mixture of 1 g of diethyl 5,5-methylenebis(4ethyl-3-methyl-1H-pyrrole-2-carboxylate), 0.1 g of hydrazine sulfate, 1 g of potassium hydroxide, and 30 ml of ethylene glycol was heated to …
Number of citations: 6 link.springer.com
TD Lash - Journal of Porphyrins and Phthalocyanines, 1997 - Wiley Online Library
… 3,4-Diethyl-1H-pyrrole [54] and benzyl 5-acetoxymethyl-4-ethyl-3-methyl-1H-pyrrole-2-carboxylate (2.56 g) in ethanol (30 ml) and acetic acid (2 ml) were refluxed under a nitrogen …
Number of citations: 107 onlinelibrary.wiley.com
JT Mayhugh, JE Niklas, MG Forbes… - Inorganic …, 2020 - ACS Publications
Derivatives of a novel pyrrole-containing Schiff base ligand system (called “pyrrophen”) are presented which feature substituted phenylene linkers (R 1 = R 2 = H (H 2 L 1 ); R 1 = R 2 = …
Number of citations: 15 pubs.acs.org
Z Li, S Xiao, Y Yang, C Chen, T Lu… - Journal of medicinal …, 2020 - ACS Publications
… A mixture of ethyl 3-methyl-1H-pyrrole-2-carboxylate (15.318 g, 100 mmol) and bromoacetaldehyde diethyl acetal (25.619 g, 130 mmol) in NMP (50 mL) was stirred at ambient …
Number of citations: 28 pubs.acs.org
MJ Palmer, X Deng, S Watts, G Krilov… - Journal of medicinal …, 2021 - ACS Publications
Dihydroorotate dehydrogenase (DHODH) has been clinically validated as a target for the development of new antimalarials. Experience with clinical candidate triazolopyrimidine …
Number of citations: 23 pubs.acs.org
T Yang, KH Wang, D Huang, P Li, Z Deng, Y Su, Y Hu - Tetrahedron, 2019 - Elsevier
An efficient and transition-metal-free method for the synthesis of the structurally diversified pyrroles is described. Various α,β-unsaturated ynones reacted with N-substituted ethyl glycine …
Number of citations: 9 www.sciencedirect.com

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